molecular formula C22H27FN4O2 B2907963 N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903255-70-9

N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2907963
CAS RN: 903255-70-9
M. Wt: 398.482
InChI Key: FPIRMTDNBRICQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known as BFE, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. BFE is a small molecule that belongs to a class of compounds called oxalamides. It is synthesized through a multi-step process and has been shown to have promising effects in various research studies.

Mechanism of Action

The exact mechanism of action of N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is not fully understood, but it is believed to act through multiple pathways. N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It also appears to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has also been shown to have analgesic effects by modulating the activity of pain receptors. Additionally, N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been shown to have anticonvulsant effects by modulating the activity of voltage-gated ion channels.

Advantages and Limitations for Lab Experiments

One advantage of using N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide in lab experiments is its relatively low toxicity. N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been shown to have a high therapeutic index, meaning that it has a low risk of causing adverse effects at therapeutic doses. However, one limitation of using N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide. One area of interest is its potential use in the treatment of psychiatric disorders, such as anxiety and depression. Further studies are needed to determine the optimal dosing and administration of N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide for these indications. Additionally, N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has shown promise in cancer therapy, and further studies are needed to determine its efficacy in human trials. Finally, the exact mechanism of action of N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves several steps, starting with the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine to obtain 4-(4-fluorophenyl)-1-methylpiperazine. This intermediate is then reacted with benzyl bromide to obtain N1-benzyl-N2-(4-fluorophenyl)-1-methylpiperazine. The final step involves the reaction of this intermediate with oxalyl chloride to obtain N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide.

Scientific Research Applications

N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been extensively studied for its potential therapeutic applications in various research studies. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has also been investigated for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. Additionally, N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been studied for its potential use in cancer therapy due to its ability to inhibit cancer cell proliferation and induce apoptosis.

properties

IUPAC Name

N-benzyl-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-26-11-13-27(14-12-26)20(18-7-9-19(23)10-8-18)16-25-22(29)21(28)24-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIRMTDNBRICQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.